molecular formula C9H9Cl B049468 (Z)-Cinnamyl Chloride CAS No. 39199-93-4

(Z)-Cinnamyl Chloride

Cat. No. B049468
CAS RN: 39199-93-4
M. Wt: 152.62 g/mol
InChI Key: IWTYTFSSTWXZFU-DAXSKMNVSA-N
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Description

(Z)-Cinnamyl Chloride, also known as (E)-Cinnamyl Chloride, is an organic compound with the molecular formula C9H9Cl. It is a colorless liquid with a pleasant odour and is used in the manufacture of perfumes, pharmaceuticals and other products. It is also used as an intermediate in the synthesis of other compounds. This compound is an important starting material for the synthesis of many compounds, including pharmaceuticals, fragrances, and other products.

Scientific Research Applications

  • Biochemical Studies : It's used in ultrastructural cytochemistry for studying mitochondrial oxidoreduction reactions in hair cell mitochondria of the guinea pig cochlea (Spector, 1975).

  • Antifungal Properties : Z-cinnamaldehyde, derived from (Z)-Cinnamyl Chloride, shows antifungal properties against tree pathogenic fungi (Lee, Cheng, & Chang, 2005).

  • Electrocarboxylation : A synthesized [Cu]@Ag composite catalyst efficiently electrocarboxylates this compound with CO2 to produce β-unsaturated carboxylic acids (Wu et al., 2019).

  • Pharmaceutical and Agricultural Applications : Cinnamaldehyde, which can be derived from this compound, is used in foods, pharmaceuticals, and as a potent nematicide (Son et al., 2022).

  • Therapeutic Potential : (Z)-1-benzhydryl-4-cinnamylpiperazine derivatives, related to this compound, show low toxicity in Swiss Albino mice, indicating potential therapeutic applications (Reddy et al., 2015).

  • Fluorescence Imaging : A cinnamyl pyrazoline-based fluorescence probe derived from this compound is useful for detecting Zn2+ ions in microscopy and live cell imaging (Yang et al., 2018).

  • Material Science : Surface modification of fumed silica with cinnamyl alcohol and cinnamoyl chloride, related to this compound, allows for optical irradiation-based cross-linking (Kawamura et al., 2016).

  • Chemical Reactions : this compound undergoes regiosclective and threo diastercosclective reactions with aldehydes (Coxon, Eyk, & Steel, 1989).

  • Vasodilating Agent : Cinnarizine, derived from this compound, is used to improve cerebral, peripheral, and coronary blood circulation (Kumanova et al., 1982).

  • Perfumery and Flavoring Agent : Cinnamyl benzoate, related to this compound, is used as a perfumery and flavoring agent and as a food additive (Koga et al., 1993; Malkar & Yadav, 2018).

properties

IUPAC Name

[(Z)-3-chloroprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTYTFSSTWXZFU-DAXSKMNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to the same manner as described in Example 6, p-chloromethylstyrene (82.5 g, 0.541 mole) and styrene (18.8 g, 0.181 mole) were polymerized by using azobis-iso-butyronitrile (1 g) to obtain a copolymer of chloromethylstyrene and styrene as white powder, yield 80%. The structure was confirmed by IR and NMR spectra.
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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